![molecular formula C56H70N4S B13184710 4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 4,7-dibromo-2,1,3-benzothiadiazole is reacted with 9,9-dihexyl-9H-fluoren-2-ylboronic acid under palladium catalysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF). Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine primarily involves its ability to participate in electron transfer processes. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the 9,9-dihexyl-9H-fluoren-2-yl groups serve as electron donors. This donor-acceptor interaction facilitates charge separation and transport, making it effective in electronic and photonic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine include:
2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline: This compound has a quinoxaline core instead of a benzo[c][1,2,5]thiadiazole core, leading to different electronic properties.
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: This molecule features bromothiophene groups, which alter its reactivity and applications.
2,7-Bis(9,9-dioctyl-9H-fluoren-2-yl)-9,9-di-n-octylfluorene: This compound has a fluorene core, providing different optoelectronic characteristics.
The uniqueness of this compound lies in its specific combination of electron-donating and electron-accepting groups, which enhances its performance in various applications.
Eigenschaften
Molekularformel |
C56H70N4S |
|---|---|
Molekulargewicht |
831.2 g/mol |
IUPAC-Name |
4,7-bis(9,9-dihexylfluoren-2-yl)-2,1,3-benzothiadiazole-5,6-diamine |
InChI |
InChI=1S/C56H70N4S/c1-5-9-13-21-33-55(34-22-14-10-6-2)45-27-19-17-25-41(45)43-31-29-39(37-47(43)55)49-51(57)52(58)50(54-53(49)59-61-60-54)40-30-32-44-42-26-18-20-28-46(42)56(48(44)38-40,35-23-15-11-7-3)36-24-16-12-8-4/h17-20,25-32,37-38H,5-16,21-24,33-36,57-58H2,1-4H3 |
InChI-Schlüssel |
SBWAEMWXBHJVTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C(=C(C5=NSN=C45)C6=CC7=C(C=C6)C8=CC=CC=C8C7(CCCCCC)CCCCCC)N)N)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
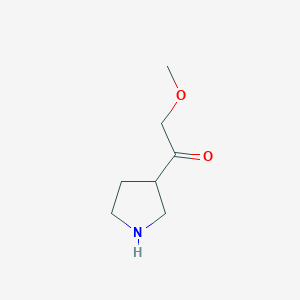

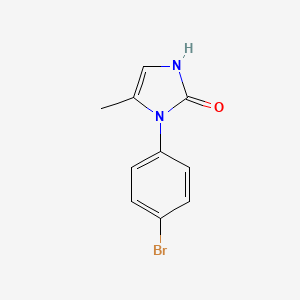

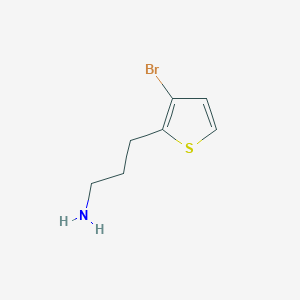
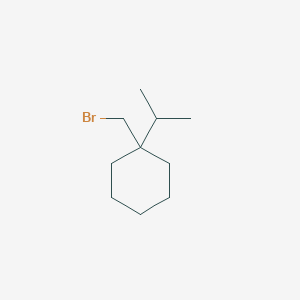
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
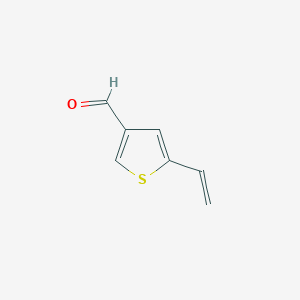
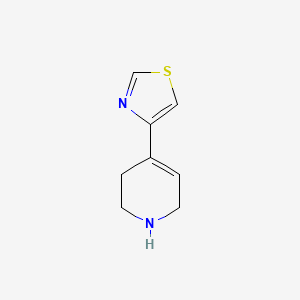
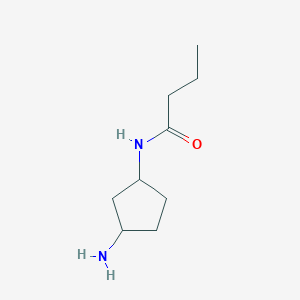

![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
